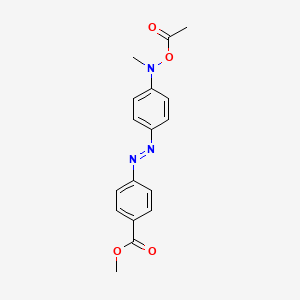
4'-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is a derivative of 4-aminoazobenzene, a compound known for its use in dye manufacturing and its mutagenic properties This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene typically involves the following steps:
Diazotization: The starting material, 4-aminoazobenzene, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a methoxycarbonyl derivative to introduce the methoxycarbonyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetoxy group.
Methylation: Finally, the compound is methylated to obtain 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and reaction mechanisms.
Biology: Investigated for its mutagenic and carcinogenic properties, particularly in studies involving DNA modification and repair mechanisms.
Industry: Utilized in the development of dyes and pigments with specific properties.
作用機序
The compound exerts its effects primarily through its interaction with DNA. The acetoxy group facilitates the formation of DNA adducts, leading to mutations and potential carcinogenic effects. The methoxycarbonyl group enhances the compound’s stability and reactivity. The molecular targets include nucleophilic sites on DNA, leading to covalent binding and subsequent biological effects.
類似化合物との比較
Similar Compounds
- N-Acetoxy-N-methyl-4-aminoazobenzene
- N-Benzoyloxy-N-methyl-4-aminoazobenzene
- 4-Aminoazobenzene
Uniqueness
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is unique due to the presence of both methoxycarbonyl and acetoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different mutagenic and carcinogenic potentials, making it a valuable compound for specific research applications.
特性
CAS番号 |
55936-76-0 |
|---|---|
分子式 |
C17H17N3O4 |
分子量 |
327.33 g/mol |
IUPAC名 |
methyl 4-[[4-[acetyloxy(methyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)24-20(2)16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)17(22)23-3/h4-11H,1-3H3 |
InChIキー |
XLRYBCRFFFGIBX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
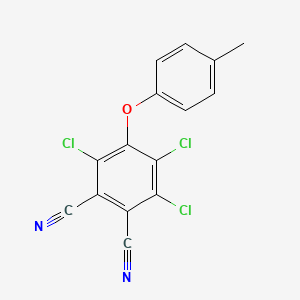
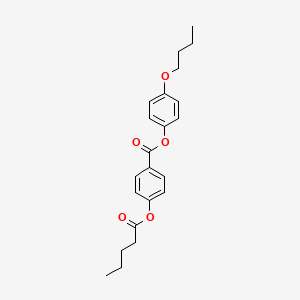
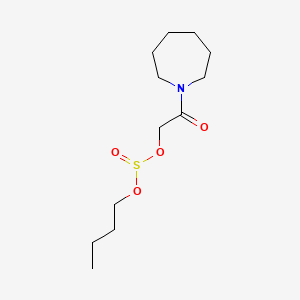
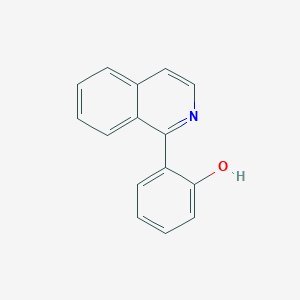
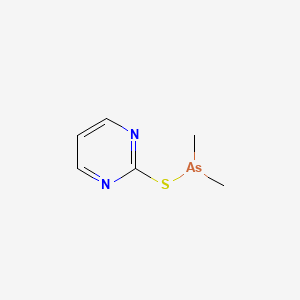
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
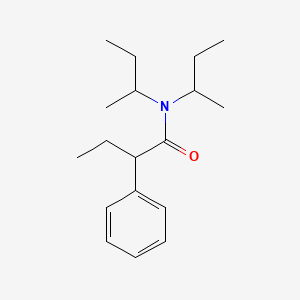
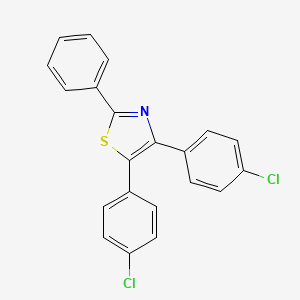
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
